(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIIIAZJXTLRE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89054-49-9 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-95-3 | |
| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of H Lys Boc Oh
Advanced Synthetic Routes for H-Lys(Boc)-OH Production
Several methodologies have been developed to efficiently produce H-Lys(Boc)-OH, focusing on selectivity, yield, and scalability.
Aqueous-phase synthesis techniques often leverage pH control to achieve selective protection. By carefully adjusting the pH, the reactivity of the α-amino and ε-amino groups can be differentiated. For instance, maintaining a specific pH range in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O) can favor the protection of one amino group over the other, or allow for sequential protection steps. Some methods involve suspending L-lysine in a mixture of water and an organic solvent like dioxane, with Boc₂O added under vigorous stirring. The pH is maintained at approximately 8.5–9.0 using a base like 4 N NaOH to promote selective α-amine protection initially, followed by isolation of the Nα-Boc-L-lysine . Alternatively, pH adjustments can be used to selectively precipitate intermediates or products, facilitating purification google.com.
Anhydrous conditions, often employing specific solvents and catalysts, can also be utilized for the synthesis of Boc-protected lysine (B10760008) derivatives. While many standard methods for Boc protection of amino acids utilize aqueous or mixed aqueous-organic solvent systems, anhydrous conditions can be employed with specific reagents or catalysts to achieve high yields and purity organic-chemistry.org. For example, ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with di-tert-butyl dicarbonate under anhydrous conditions organic-chemistry.org.
The synthesis of H-Lys(Boc)-OH typically relies on sequential protection strategies to ensure regioselectivity. Lysine possesses two amino groups: the α-amino group and the ε-amino group on the side chain. To obtain H-Lys(Boc)-OH, the ε-amino group needs to be selectively protected with the Boc group. This can be achieved through various methods, including:
Copper(II) Complexation: A classical approach involves forming a copper(II) complex with lysine, which blocks the α-amino and carboxyl groups. This complexation allows for the selective protection of the ε-amino group with Boc₂O. The copper complex is then removed using agents like EDTA or hydrogen sulfide (B99878) google.com.
Selective Reagent Addition: Under controlled pH conditions, di-tert-butyl dicarbonate (Boc₂O) can be added to lysine. The pH is critical for differentiating the reactivity of the two amino groups google.com. For instance, maintaining a pH around 10 with NaOH in a mixed solvent system can facilitate the selective protection of the ε-amino group google.com.
Using α-Protected Lysine: Alternatively, the α-amino group can be protected first (e.g., with Fmoc), and then the ε-amino group is protected with Boc. This leads to Fmoc-Lys(Boc)-OH, a common building block in peptide synthesis peptide.comchempep.comadvancedchemtech.comchemimpex.com. The synthesis of H-Lys(Boc)-OH itself, where the α-amino group is free, often involves protecting the ε-amino group of lysine.
Scalable production methods focus on cost-effectiveness, efficiency, and high throughput. Optimized reagent ratios and reaction conditions are crucial for kilogram-scale production. For example, a method using Feldalat NM, BF₃·THF, and Boc₂O in optimized ratios has been reported to achieve 99.5% purity with reduced Boc₂O consumption, making it economically viable for large-scale production . The use of di-tert-butyl dicarbonate in aqueous-organic solvent mixtures with pH control is a common and scalable approach google.comrsc.orgorgsyn.org.
Applications in Advanced Peptide and Peptidomimetic Synthesis
H-Lys(Boc)-OH as a Core Building Block in Peptide Assembly
The incorporation of lysine (B10760008) into peptide sequences is vital due to its positively charged side chain, which plays significant roles in protein-protein interactions, biological activity, and post-translational modifications. H-Lys(Boc)-OH and its N-alpha protected counterparts facilitate the precise inclusion of lysine residues.
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating H-Lys(Boc)-OH
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), Fmoc-Lys(Boc)-OH is the standard derivative used for incorporating lysine. The N-alpha Fmoc group is removed by basic conditions (e.g., piperidine), while the epsilon-amino group remains protected by the Boc group, which is stable to these conditions. The Boc group is then cleaved using trifluoroacetic acid (TFA) during the final peptide cleavage from the resin p3bio.comchempep.compeptide.comsigmaaldrich.comsigmaaldrich.compeptide.comacs.orgdrivehq.compeptide.comgoogle.comamidetech.comsemanticscholar.org. This orthogonal protection strategy ensures that the lysine side chain does not interfere with peptide bond formation or N-alpha deprotection steps. For instance, Fmoc-Lys(Boc)-OH is used with resins like Rink amide and Wang resins, coupling to primary and secondary amines p3bio.com. The compound's solubility in polar organic solvents such as DMF and DMSO makes it suitable for SPPS protocols chempep.com. Advanced techniques like microwave-assisted SPPS can enhance the incorporation of Fmoc-Lys(Boc)-OH, reducing reaction times and improving yields, especially in lysine-rich peptides chempep.com.
Solution-Phase Peptide Synthesis Approaches Utilizing H-Lys(Boc)-OH
H-Lys(Boc)-OH is also pivotal in solution-phase peptide synthesis, offering controlled peptide assembly biosynth.comsigmaaldrich.com. In this approach, the Boc group on the epsilon-amino group provides essential protection, preventing unwanted side reactions. This derivative can be used to prepare pentafluorophenyl esters, which are then employed in the synthesis of β-peptides sigmaaldrich.com. The compound's stability and ease of handling make it a valuable tool for solution-phase strategies, contributing to the synthesis of peptides with specific sequences and structures .
Optimization of Peptide Coupling Efficiencies with H-Lys(Boc)-OH
Optimizing coupling efficiencies is critical for achieving high yields and purity in peptide synthesis. Fmoc-Lys(Boc)-OH generally couples efficiently, but certain amino acids, including lysine, can present opportunities for improvement in coupling yields chempep.comamidetech.com. Factors such as the choice of coupling reagents, reaction times, and solvent systems can influence the efficiency of incorporating lysine derivatives. Commonly used coupling reagents like HBTU, HATU, and PyAOP, often in combination with additives like HOBt or Oxyma Pure, are effective for the coupling of Fmoc-Lys(Boc)-OH chempep.compeptide.comsemanticscholar.orgpeptide.com. Microwave-assisted SPPS has also been shown to improve the incorporation of Fmoc-Lys(Boc)-OH chempep.com.
Synthesis of Modified Peptide Structures
The protected lysine side chain of H-Lys(Boc)-OH derivatives offers a handle for creating a diverse array of modified peptide structures, including β-peptides and site-specifically labeled peptides.
β-Peptide Synthesis via H-Lys(Boc)-OH Intermediates
H-Lys(Boc)-OH and its derivatives serve as key intermediates in the synthesis of β-peptides, which are peptidomimetics with enhanced resistance to enzymatic degradation and unique structural properties biosynth.combeilstein-journals.orgrapp-polymere.com. The Boc-protected lysine can be transformed into building blocks for β-peptides through various synthetic routes, such as the Arndt-Eistert homologation followed by Wolff rearrangement beilstein-journals.org. These β-amino acid derivatives, with orthogonal side-chain protection, are crucial for constructing the β-peptide backbone beilstein-journals.org.
Biotinylation Strategies Incorporating H-Lys(Boc)-OH
The ε-amino group of lysine, once deprotected, provides a reactive site for site-specific modifications, such as biotinylation. This is particularly useful for creating peptide probes for biochemical assays, affinity purification, or diagnostic applications chempep.compeptide.compeptide.comnih.gov. Using orthogonal protecting groups like Dde or ivDde on the lysine side chain, in conjunction with Fmoc protection on the alpha-amino group, allows for selective deprotection of the ε-amino group on the solid phase using hydrazine. This unmasked amine can then be reacted with biotinylation reagents, while other protecting groups remain intact. Fmoc-Lys(Boc)-OH itself can be used in strategies where the Boc group is removed during final cleavage, exposing the lysine side chain for subsequent modification chempep.compeptide.compeptide.com. For example, Fmoc-Lys(Dde)-OH and its variants enable selective side-chain modification, including biotinylation, on the resin peptide.com.
Compound List:
Site-Specific Methylation in Peptides Using H-Lys(Boc)-OH Derivatives (e.g., Histone Tail Peptides)
H-Lys(Boc)-OH serves as a key building block for introducing lysine residues that can be subsequently modified, such as through site-specific methylation. This is particularly relevant in the synthesis of histone tail peptides, which are critical for studying epigenetic regulation. The Boc protection on the ε-amino group of lysine allows for controlled deprotection and subsequent alkylation or methylation at specific positions within a peptide sequence. This strategy enables the creation of peptides mimicking post-translational modifications found in histones, facilitating research into their role in gene expression and chromatin structure. For instance, the synthesis of peptides containing methylated lysine residues, such as H3K4me3, relies on protected lysine derivatives like H-Lys(Boc)-OH to ensure regioselective modification.
Construction of Antimicrobial Peptides and Derivatives
The incorporation of H-Lys(Boc)-OH is instrumental in the design and synthesis of various antimicrobial peptides (AMPs) and their derivatives. Lysine residues, with their inherent positive charge, are often critical for the amphipathic structure and membrane-disrupting activity of AMPs. Using H-Lys(Boc)-OH allows for the precise placement of lysine residues, and the Boc protection facilitates further modifications to enhance peptide stability, efficacy, or target specificity. Research has shown that modifying AMP sequences with non-proteinogenic amino acids, often introduced via protected lysine derivatives, can improve resistance to enzymatic degradation and increase therapeutic potential mdpi.comnih.govmdpi.com. For example, studies exploring cationic amino acid substitutions in AMPs, where lysine is a common component, highlight the importance of controlled synthesis using protected building blocks like H-Lys(Boc)-OH mdpi.comresearchgate.net.
Peptidomimetic Design and Synthesis Incorporating H-Lys(Boc)-OH
H-Lys(Boc)-OH is a versatile component in the construction of peptidomimetics, which are molecules designed to mimic the structure and function of peptides but with improved properties such as enhanced stability, bioavailability, and receptor binding.
Synthesis of Cyclic Peptidomimetics
The synthesis of cyclic peptidomimetics often involves the use of H-Lys(Boc)-OH to introduce lysine residues that can participate in cyclization reactions. The Boc-protected ε-amino group can be deprotected and then involved in forming amide bonds or other linkages to create cyclic structures. This strategy is employed to constrain peptide conformation, which can lead to increased affinity for biological targets and improved resistance to proteolysis nih.govthieme-connect.demdpi.com. For instance, studies on cyclic peptide antibiotics and peptidomimetics targeting amyloid aggregation have utilized Fmoc-Lys(Boc)-OH as a key building block for cyclization strategies nih.govthieme-connect.de.
Design and Assembly of Branched Peptidomimetics
H-Lys(Boc)-OH is also utilized in the assembly of branched peptidomimetics. The ε-amino group of lysine, once deprotected, can serve as a branching point for attaching multiple peptide chains or other molecular entities, leading to dendritic or multivalent structures. These branched architectures can enhance receptor avidity, improve pharmacokinetic properties, or facilitate the presentation of multiple functional groups. Research into branched peptide structures for various applications often relies on the selective protection and deprotection offered by lysine derivatives like H-Lys(Boc)-OH chempep.comresearchgate.net.
Exploration of Non-Proteinogenic Amino Acid Incorporations for Enhanced Stability
The incorporation of non-proteinogenic amino acids is a common strategy to enhance the chemical and enzymatic stability of peptides, making them more suitable for therapeutic applications. H-Lys(Boc)-OH can be used as a scaffold or a precursor to introduce modified lysine residues or to facilitate the incorporation of other non-proteinogenic amino acids into peptide sequences. By strategically replacing natural amino acids with their modified counterparts, researchers can improve resistance to proteolytic degradation, increase membrane permeability, and fine-tune biological activity mdpi.comnih.govmdpi.comnih.gov. Studies focusing on enhancing AMP stability by substituting lysine with non-proteinogenic amino acids, for example, highlight the role of protected lysine derivatives in these synthetic endeavors mdpi.comnih.govmdpi.com.
Bioconjugation and Materials Science Applications
Bioconjugation Strategies Employing H-Lys(Boc)-OH
H-Lys(Boc)-OH serves as a crucial intermediate in various bioconjugation strategies, facilitating the precise attachment of molecules or functional groups to biomolecules or materials. The Boc protecting group can be selectively removed, revealing the epsilon-amino group for further chemical modification or conjugation.
Site-Specific PEGylation of Therapeutic Peptides
Polyethylene glycol (PEG)ylation is a well-established technique used to enhance the pharmacokinetic properties of therapeutic peptides, such as improving solubility, reducing immunogenicity, and prolonging circulation half-life cpcscientific.commdpi.com. While direct PEGylation of therapeutic peptides using H-Lys(Boc)-OH is not explicitly detailed in the provided literature, the compound is recognized as a key building block in peptide synthesis and bioconjugation. Lysine (B10760008) residues, in general, can serve as attachment points for PEG chains via their side-chain amino groups cpcscientific.commdpi.com. H-Lys(Boc)-OH, by providing a protected lysine moiety, enables controlled incorporation into peptide sequences, allowing for subsequent site-specific PEGylation after deprotection of the epsilon-amino group chempep.combiosynth.com. This controlled functionalization is critical for developing well-defined PEGylated therapeutic peptides with predictable properties cpcscientific.com.
Conjugation for Molecular Probe Development
H-Lys(Boc)-OH is instrumental in the development of molecular probes and bio-labeling reagents. Its protected lysine structure allows for its incorporation into linker molecules or peptides that are then conjugated to signaling moieties, such as fluorescent dyes or radiometals. For instance, H-Lys(Boc)-OH has been utilized in the functionalization of single-walled carbon nanotubes (SWCNTs), creating lysine amine handles that were subsequently conjugated to a radiometalated chelator (DOTA) for biomedical imaging applications researchgate.netnih.govnih.gov. Related derivatives, such as Fmoc-Lys(Boc)-OH, are also employed as building blocks for peptide-based linker molecules applicable as bio-labeling reagents chempep.comsigmaaldrich.com. The ability to selectively deprotect the lysine side chain after conjugation makes H-Lys(Boc)-OH a versatile component in creating targeted molecular probes for diagnostic and research purposes sigmaaldrich.commedchemexpress.com.
H-Lys(Boc)-OH in Advanced Material Synthesis
The incorporation of H-Lys(Boc)-OH into various material matrices allows for the creation of advanced functional materials with tailored properties, ranging from nanocarriers for drug delivery to bioactive surfaces.
Dendrimer Construction for Nanomaterial Applications (e.g., Drug Delivery Systems)
H-Lys(Boc)-OH, often in its doubly protected form (Boc-Lys(Boc)-OH), is a key monomer in the synthesis of poly(L-lysine) dendrimers (PLLDs) nih.govfrontiersin.orgrsc.orgacs.org. These dendrimers, characterized by their highly branched, globular structure, are explored for various nanomaterial applications, including drug and gene delivery systems frontiersin.orgresearchgate.netmdpi.com. The synthesis typically involves stepwise addition of Boc-protected lysine units, allowing for precise control over dendrimer generation and surface functionality nih.govrsc.orgacs.org. The terminal amino groups of the lysine residues in the dendrimers can be further modified to enhance targeting, solubility, or drug-loading capacity, making them promising candidates for nanomedicine frontiersin.orgresearchgate.net.
Table 1: Poly(L-lysine) Dendrimer Synthesis Using Boc-Protected Lysine
| Dendrimer Type | Primary Lysine Derivative Used | Synthesis Strategy | Application Focus | Key Citations |
| Poly(L-lysine) Dendrimers (PLLDs) | Boc-Lys(Boc)-OH | Divergent synthesis, Solid-phase synthesis | Nanomaterial applications, Drug delivery systems | nih.gov, frontiersin.org, rsc.org, acs.org |
| Poly(L-lysine) Dendrimers (PLL) | Boc-l-Lys(Boc)-OH | Various (e.g., divergent) | Drug and gene delivery | researchgate.net, mdpi.com |
| Lysine-functionalized dendrimers | Boc-Lys(Z)-OH (related) | Coupling with benzylamine, deprotection | Branched peptides, other dendrimers | researchgate.net, mdpi.com |
Functionalization of Carbon Nanomaterials (e.g., Single-Walled Carbon Nanotubes, Multi-Walled Carbon Nanotubes)
H-Lys(Boc)-OH has been extensively utilized for the covalent functionalization of carbon nanotubes (CNTs), including single-walled (SWCNTs) and multi-walled (MWCNTs) varieties researchgate.netnih.govnih.govoatext.comoatext.comresearchgate.net. A common method involves a 1,3-cycloaddition reaction between H-Lys(Boc)-OH, paraformaldehyde, and an azomethine ylide, which attaches lysine moieties to the CNT sidewalls researchgate.netnih.govnih.gov. This functionalization offers several advantages, such as dense and covalent modification, ease of purification, and pH-dependent solubility of the resulting CNT adducts researchgate.netnih.govnih.gov. The introduced lysine amine handles can then be further modified, for example, by conjugation to radiometalated chelators for biomedical imaging or by acting as linkers for drug delivery systems researchgate.netnih.govnih.govoatext.comoatext.comresearchgate.net. Lysine-functionalized MWCNTs have also shown improved dispersibility in aqueous solutions compared to pristine MWCNTs, which is beneficial for their application in drug delivery researchgate.net.
Table 2: Functionalization of Carbon Nanomaterials with H-Lys(Boc)-OH
| Nanomaterial Type | Functionalization Method | Key Reagents/Conditions | Introduced Functional Group | Benefits | Applications | Citations |
| SWCNTs | 1,3-Cycloaddition | H-Lys(Boc)-OH, paraformaldehyde, azomethine ylide | Lysine amine | Dense, covalent modification; ease of purification; pH-dependent solubility | Biomedical applications, radiometalated chelator conjugation, siRNA wrapping | researchgate.net, nih.gov, nih.gov |
| SWCNTs | 1,3-Cycloaddition | H-Lys(Boc)-OH, paraformaldehyde, TFA | Lysine amine | Nontoxic, minimal influence on microbiota | General biomedical use | oatext.com, oatext.com |
| MWCNTs | Lysine as linker | H-Lys(Boc)-OH (implied) | Lysine | Improved dispersibility in aqueous solutions | Drug delivery (e.g., doxorubicin) | researchgate.net |
| Carbon Nanotubes | Peptide templating | Fmoc-Lys(Boc)-OH (related) | Peptide linkage via amide bond | Stable linkage, controlled agglomeration | Multifunctional diagnostic tool, biosensors | google.com.na, |
Development of Bioactive Surfaces (e.g., Plasminogen-Binding, Fibrinolytic Polyurethane Surfaces)
H-Lys(Boc)-OH, typically in its H-Lys(t-BOC)-OH form, is employed in the modification of polyurethane (PU) surfaces to impart specific biological activities biocrick.comnih.govchemicalbook.comresearchgate.netresearchgate.netresearchgate.net. The process involves first modifying the PU surface with poly(ethylene glycol) (PEG) to reduce nonspecific protein adsorption. Subsequently, H-Lys(t-BOC)-OH is conjugated to the PEGylated surface via its alpha-amino group. Deprotection of the Boc group then exposes the epsilon-amino groups of lysine, rendering the surface capable of binding plasminogen and tissue plasminogen activator (t-PA) biocrick.comnih.govchemicalbook.comresearchgate.net. These lysine-derivatized surfaces exhibit dual properties: resistance to non-specific protein adsorption and the ability to promote fibrinolysis by facilitating plasminogen activation. Such surfaces have been investigated for blood-contacting applications where resistance to fouling and clot lysis are desirable biocrick.comnih.govchemicalbook.comresearchgate.netresearchgate.netresearchgate.net. Research has also explored the use of lysine-containing copolymers grafted onto PU surfaces, where the lysine content can be adjusted to control plasminogen and t-PA binding, further enhancing their potential as fibrinolytic biomaterials researchgate.netresearchgate.net.
Table 3: Bioactive Polyurethane Surfaces Modified with Lysine
| Surface Modification Strategy | Immobilized Component | Key Lysine Derivative | Resulting Surface Properties | Bioactivity/Application | Citations |
| PU surface modification | Lysine | H-Lys(t-BOC)-OH | Resistance to nonspecific protein adsorption; Plasminogen-binding; Fibrinolytic potential | Blood contacting surfaces, clot lysis | biocrick.com, nih.gov, chemicalbook.com, researchgate.net |
| PU surface modification | Lysine | H-Lys(Boc)-OH (implied) | High capacity for plasminogen and t-PA binding | Fibrinolytic blood-contacting materials | researchgate.net, researchgate.net |
Compound Names Mentioned:
H-Lys(Boc)-OH
N-epsilon-(tert-butoxycarbonyl)-L-lysine
H-Lys(t-BOC)-OH
Boc-Lys(Boc)-OH
Boc-l-Lys(Boc)-OH
Fmoc-Lys(Boc)-OH
H-Lys(Boc)-OMe hydrochloride
Nα,Nε-Di-Boc-L-lysine
Nε-Boc-L-lysine
Boc-Lys(Z)-OH
H-Lys(Poc)-OH
Lysine
Poly(L-lysine) dendrimers (PLLDs)
Poly(L-lysine) dendrimers (PLL)
Poly(propylene imine) dendrimers (PPI)
Poly(amidoamine) dendrimers (PAMAM)
Single-walled carbon nanotubes (SWCNTs)
Multi-walled carbon nanotubes (MWCNTs)
Carbon nanotubes (CNTs)
Polyurethane (PU)
Poly(ethylene glycol) (PEG)
Tissue plasminogen activator (t-PA)
Plasminogen
Small interfering RNA (siRNA)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
Mechanistic Insights and Structure Activity Relationship Studies
Reaction Mechanisms and Side Reaction Mitigation in H-Lys(Boc)-OH Chemistry
H-Lys(Boc)-OH serves as a fundamental building block in peptide synthesis, primarily participating in coupling reactions through its free alpha-amino group. The Boc protecting group on the epsilon-amino side chain is designed for stability during repetitive coupling and deprotection cycles common in solid-phase peptide synthesis (SPPS) and solution-phase methods.
Reaction Mechanism: In peptide bond formation, the alpha-amino group of H-Lys(Boc)-OH is activated, typically by coupling reagents, to react with the carboxyl group of another amino acid or peptide fragment. The Boc group on the lysine (B10760008) side chain remains intact during these processes. Its primary function is to prevent the highly nucleophilic epsilon-amino group from participating in undesired reactions, such as forming branched peptides or undergoing side chain acylation.
Side Reactions and Mitigation: A significant challenge in peptide synthesis is racemization , the loss of stereochemical integrity at the alpha-carbon of an amino acid during activation and coupling nih.govrsc.orgnih.gov. While H-Lys(Boc)-OH itself is less prone to racemization compared to some other amino acids like histidine, the coupling reagents and conditions used can still influence this. Mitigation strategies often involve the use of specific coupling reagents known for their low racemization potential, such as Boc-Oxyma rsc.org.
Another potential side reaction involves the tert-butyl cation generated during the removal of the Boc group. This cation can alkylate sensitive amino acid residues like tryptophan or tyrosine if appropriate scavengers (e.g., thioanisole, triisopropylsilane) are not included in the cleavage cocktail peptide.com. The Boc group is generally stable under basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) chempep.comopenaccesspub.org.
Data Table 4.1.1: Boc Group Stability and Deprotection
| Protecting Group | Stability Conditions | Deprotection Conditions | Reference |
| Boc (ε-amino) | Stable under basic conditions, moderate acid | Strong acids (e.g., TFA) | chempep.comopenaccesspub.orgadvancedchemtech.com |
| Boc (α-amino) | Stable under basic conditions | Strong acids (e.g., TFA) | nih.govchempep.com |
Role of H-Lys(Boc)-OH in Facilitating Conformational Control in Peptides
While H-Lys(Boc)-OH is primarily a protected building block, its use indirectly facilitates conformational control in peptides by enabling the precise placement of lysine residues within a peptide sequence. The lysine side chain itself, with its flexible chain and terminal amine, plays a significant role in peptide conformation and interactions.
Conformational Influence of Lysine: The side chain of lysine, characterized by its length and the terminal positively charged amine group (when deprotonated), can influence peptide secondary structures such as alpha-helices nih.govntu.edu.tw. Studies have shown that the specific length of the lysine side chain allows for favorable conformations that can stabilize intra-helical salt bridges, for instance, between lysine and glutamate (B1630785) residues nih.govntu.edu.tw. Molecular dynamic calculations suggest that lysine side chains can cause distortions from classical β-turn conformations in oligopeptides, with the degree of distortion influenced by chirality and backbone length rsc.org.
Structure-Activity Relationship (SAR) Studies of H-Lys(Boc)-OH-Containing Biomolecules
H-Lys(Boc)-OH serves as a critical intermediate in the synthesis of various modified peptides and biomolecules, enabling SAR studies by allowing for controlled introduction and modification of lysine residues.
Lysine in SAR Studies: Lysine residues are frequently targeted in SAR studies due to their abundance, high nucleophilicity, and the presence of a reactive epsilon-amino group rsc.orgnih.gov. This epsilon-amino group can be selectively modified to attach various functional groups, drugs, or labels, influencing the biomolecule's activity, stability, or targeting capabilities. H-Lys(Boc)-OH, by protecting this epsilon-amino group, allows for selective reactions at the alpha-amino group or for subsequent controlled deprotection and functionalization of the epsilon-amino group.
Examples include the synthesis of modified antimicrobial peptides where lysine is used for dendrimerization to enhance activity acs.org. In such studies, Fmoc-L-Lys(Boc)-OH (a related derivative where the alpha-amino group is Fmoc-protected) is used for selective side-chain functionalization, demonstrating the principle of using Boc-protected lysine as a scaffold. Similarly, the synthesis of analogues like desoxycepafungin from Boc-Lys(Boc)-OH has been employed to assess the role of specific structural features on proteasome inhibition, a direct application of SAR nih.govacs.org.
Data Table 4.3.1: Applications of Boc-Protected Lysine Derivatives in SAR
| Biomolecule Type | Modification Strategy | Studied Activity/Property | Example Compound Used (Related) | Reference |
| Antimicrobial Peptide | C-terminal dendrimerization via lysine side chain | Antibacterial activity | Fmoc-L-Lys(Boc)-OH | acs.org |
| Proteasome Inhibitor | Incorporation into macrocyclic structure | Proteasome inhibition | Boc-Lys(Boc)-OH | nih.govacs.org |
| Peptide Bioconjugation | Selective modification of lysine ε-amino group | Various biological activities | General Boc-protected Lysine | rsc.orgnih.gov |
Influence of Solvent and Reaction Conditions on Compound Stability and Reactivity
The stability and reactivity of H-Lys(Boc)-OH are influenced by solvent choice, temperature, and pH, which are critical considerations for its successful application in synthesis.
Solubility and Stability: H-Lys(Boc)-OH is typically a white crystalline powder. It exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) chempep.com. While generally stable at room temperature, it may decompose at elevated temperatures . For specific applications, such as the preparation of its methyl ester hydrochloride salt, mixtures of solvents like DMSO, PEG300, and saline might be employed to achieve adequate solubility medchemexpress.com. The Boc group itself is stable under basic conditions but is labile under acidic conditions chempep.comopenaccesspub.orgadvancedchemtech.com.
Reactivity and Reaction Conditions: The primary reactivity of H-Lys(Boc)-OH lies in its free alpha-amino group, which readily participates in peptide coupling reactions. The Boc-protected epsilon-amino group is inert under typical coupling conditions but can be selectively deprotected using acidic reagents. For instance, cleavage of the Boc group from H-Lys(Boc)-OH can be achieved using 3 M HCl in ethyl acetate (B1210297) nih.gov or trifluoroacetic acid (TFA) chempep.com.
Reaction conditions such as temperature and solvent choice can influence both the stability and the efficiency of reactions involving H-Lys(Boc)-OH. For example, while acetonitrile (B52724) is noted to minimize racemization in certain coupling reactions, DMF and dichloromethane (B109758) are commonly used for optimal solubility and reaction kinetics . The stability of the Boc group is generally maintained in polar aprotic solvents like DMF and THF under standard reaction conditions iris-biotech.de.
Data Table 4.4.1: Solubility of H-Lys(Boc)-OH and Related Derivatives
| Compound/Derivative | Solvents | Notes | Reference |
| H-Lys(Boc)-OH | DMSO, DMF | White crystalline powder, stable at room temperature | chempep.com |
| H-Lys(Boc)-OH | 50% acetonitrile in water + N-ethylmorpholine | Used in synthesis of acetylated lysine | nih.gov |
| H-Lys(Boc)-OMe HCl | DMSO, PEG300, Saline, SBE-β-CD, Corn Oil | Requires specific solvent mixtures for solubility; storage crucial | medchemexpress.com |
| Fmoc-Lys(Boc)-OH | DMF, DMSO | Soluble in polar organic solvents | chempep.com |
| Lysine derivatives | DMF | Soluble and stable in DMF for several days | iris-biotech.de |
Analytical and Spectroscopic Characterization in H Lys Boc Oh Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for evaluating the purity of H-Lys(Boc)-OH and for tracking the progress of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of H-Lys(Boc)-OH. It separates compounds based on their differential interactions with a stationary phase and a mobile phase. For H-Lys(Boc)-OH, reverse-phase HPLC, typically employing a C18 stationary phase, is commonly utilized. The mobile phase usually consists of a gradient mixture of water and acetonitrile (B52724), often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution . UV detection is frequently used, leveraging the chromophoric properties of the Boc group and the peptide backbone. HPLC analysis provides quantitative data on the percentage purity of the sample, identifying and quantifying any impurities that may be present from synthesis or degradation lookchem.com. Typical purity levels reported for H-Lys(Boc)-OH are often ≥98.0% or ≥99.0% lookchem.comcem.com.
Table 1: Typical HPLC Parameters for H-Lys(Boc)-OH Analysis
| Parameter | Value/Description | Citation |
| Purity | ≥98.0% | lookchem.com |
| Purity | ≥99.0% | , cem.com |
| Column | C18 reverse-phase | , |
| Mobile Phase | Acetonitrile/water gradient (often with TFA) | , |
| Detection Method | UV detection (common, though not always specified) | N/A |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of H-Lys(Boc)-OH. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For H-Lys(Boc)-OH, characteristic signals include those from the α-proton, the methylene (B1212753) protons of the lysine (B10760008) side chain, and the protons of the tert-butoxycarbonyl (Boc) group. The ¹³C NMR spectrum complements this by providing data on the carbon skeleton. While specific ¹³C NMR data is less frequently detailed in general product descriptions, ¹H/¹³C NMR is used to confirm regioselectivity of modifications . Two-dimensional (2D) NMR techniques, such as COSY or HSQC, can further elucidate complex structural assignments and confirm connectivity if needed.
Table 2: ¹H NMR Chemical Shifts for H-Lys(Boc)-OH
| Proton Assignment | Chemical Shift (ppm) | Solvent | Citation |
| α-CH | 3.88 | D₂O | chemicalbook.com |
| ε-CH₂ | 3.004 | D₂O | chemicalbook.com |
| β-CH₂ | 1.71 | D₂O | chemicalbook.com |
| γ-CH₂ | 1.68 | D₂O | chemicalbook.com |
| δ-CH₂ | 1.44 | D₂O | chemicalbook.com |
| Boc methyls | 1.437 | D₂O | chemicalbook.com |
Note: The data for Boc-Lys-OH from chemicalbook.com is presented here, assuming it refers to H-Lys(Boc)-OH.
Additionally, the optical activity of H-Lys(Boc)-OH is a key characteristic, typically measured as specific rotation. For instance, a specific rotation of [α]²⁰/D +18° (c = 1 in acetic acid) has been reported sigmaaldrich.com.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for H-Lys(Boc)-OH
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Citation |
| Carboxylic Acid C=O | ~1700-1725 | libretexts.org |
| Carboxylic Acid O-H | ~3200-3500 (hydrogen bonded) | libretexts.org |
| Boc Carbonyl C=O | ~1700-1750 | , researchgate.net |
| Amine N-H | ~3300-3500 | libretexts.org |
| C-N Stretch | ~1000-1350 | libretexts.org |
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry (MS) techniques, particularly when coupled with chromatography (LC-MS), are vital for confirming the molecular weight and providing further structural confirmation of H-Lys(Boc)-OH.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. This technique is used to confirm the molecular weight of H-Lys(Boc)-OH and to detect and identify potential impurities or degradation products. The molecular weight of H-Lys(Boc)-OH (C₁₁H₂₂N₂O₄) is approximately 246.30 g/mol nih.gov. In positive ion mode electrospray ionization (ESI), the expected protonated molecular ion [M+H]⁺ would appear at m/z values around 247.3. LC-MS is a sensitive method that can confirm the presence of the target compound in complex mixtures and verify its mass-to-charge ratio nih.gov.
Q & A
Q. What is the role of the Boc (tert-butoxycarbonyl) group in H-Lys(Boc)-OH during peptide synthesis?
The Boc group protects the ε-amino group of lysine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during coupling steps. After sequential elongation of the peptide chain, the Boc group is selectively removed using acidic conditions (e.g., trifluoroacetic acid), while the α-amino group remains protected by Fmoc or other acid-labile groups. This orthogonal protection strategy ensures precise control over peptide assembly .
Q. How is H-Lys(Boc)-OH utilized in solid-phase peptide synthesis (SPPS)?
In SPPS, H-Lys(Boc)-OH is activated with coupling agents like HOBt/DIC or DIPEA to form an active ester, which reacts with the N-terminal of the resin-bound peptide. The Boc group remains intact during Fmoc deprotection (using piperidine/DMF), enabling sequential addition of amino acids. Post-synthesis, the Boc group is cleaved under acidic conditions to expose the ε-amino group for further functionalization .
Q. What characterization techniques are essential for verifying the integrity of H-Lys(Boc)-OH in synthetic workflows?
Key techniques include:
- Infrared Spectroscopy (IR) : To confirm Boc group presence (e.g., carbonyl stretch at ~1680–1720 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to validate molecular structure and purity.
- Mass Spectrometry (MS) : For exact mass verification (theoretical MW: 246.30 g/mol) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using H-Lys(Boc)-OH in sterically hindered peptide sequences?
Steric hindrance can reduce coupling efficiency. Strategies include:
Q. What experimental evidence supports the stability of H-Lys(Boc)-OH under varying storage conditions?
Stability studies using ¹H-NMR have shown that H-Lys(Boc)-OH remains intact for >1 month at −20°C in dry DMSO. However, prolonged exposure to moisture or basic conditions (e.g., piperidine) can lead to partial Boc deprotection. For long-term storage, lyophilization in inert atmospheres is recommended .
Q. How do discrepancies in functionalization density arise when using H-Lys(Boc)-OH for carbon nanotube (CNT) modification, and how can they be resolved?
Functionalization density variations (e.g., 0.48 vs. 0.69 mmol/gram in SWCNT-Lys-NH₂) may stem from incomplete 1,3-cycloaddition reactions or CNT aggregation. Mitigation steps include:
Q. What methodological considerations are critical when analyzing Boc deprotection kinetics in H-Lys(Boc)-OH derivatives?
Deprotection kinetics can be studied via:
- HPLC-MS : Monitoring Boc cleavage under acidic conditions (e.g., TFA).
- Kinetic NMR : Tracking real-time decomposition in deuterated solvents. Side reactions (e.g., tert-butyl cation formation) can be minimized by using scavengers like triisopropylsilane during acidolysis .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting NMR data when characterizing H-Lys(Boc)-OH-derived peptides?
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
Q. Why might IR spectra of H-Lys(Boc)-OH-functionalized nanomaterials show inconsistent carbonyl peaks?
Variability in IR peaks (e.g., broadening or shifts) can result from:
- Non-covalent interactions between Boc groups and nanomaterial surfaces.
- Incomplete functionalization, leaving unreacted starting material.
- Aggregation-induced spectral artifacts. Cross-validate with XPS or TGA .
Experimental Design & Best Practices
Q. What steps ensure reproducibility in SPPS protocols involving H-Lys(Boc)-OH?
Q. How can researchers adapt H-Lys(Boc)-OH for non-peptide applications, such as biomaterial functionalization?
The ε-amino group of H-Lys(Boc)-OH can be conjugated to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
